

Structural Elucidation of Hydroxy Darunavir: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxy Darunavir

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Introduction

Hydroxy Darunavir is a significant metabolite of Darunavir, a potent protease inhibitor widely used in the treatment of HIV infection. The structural elucidation of such metabolites is a critical step in understanding the drug's metabolic fate, identifying potential pharmacologically active or toxic species, and supporting drug safety and efficacy studies. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural determination of **Hydroxy Darunavir**. While specific experimental data for this metabolite is not extensively available in the public domain, this guide outlines the established procedures for its isolation and characterization based on the well-documented analysis of Darunavir and its analogues.

The chemical structure of **Hydroxy Darunavir**, identified as [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate, reveals hydroxylation on the isobutyl moiety of the parent drug. This modification introduces a tertiary alcohol, which influences the molecule's polarity and can alter its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of **Hydroxy Darunavir** is presented in Table 1. This data is essential for the development of analytical methods for its detection and

quantification.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₇ N ₃ O ₈ S	PubChem
Molecular Weight	563.7 g/mol	PubChem
IUPAC Name	[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate	PubChem

Experimental Protocols

The structural elucidation of **Hydroxy Darunavir** necessitates its isolation from a biological matrix or its chemical synthesis, followed by analysis using a suite of spectroscopic techniques. The following protocols are based on established methods for the analysis of Darunavir and its degradation products and are directly applicable to the study of its metabolites.[\[1\]](#)

Isolation of Hydroxy Darunavir

a) In Vitro Metabolism and Extraction:

- Incubation: Darunavir is incubated with human liver microsomes (or other relevant metabolic systems) in the presence of NADPH and other necessary cofactors to generate its metabolites.
- Extraction: The reaction is quenched, and the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate the metabolites from the aqueous matrix.

b) Semi-Preparative High-Performance Liquid Chromatography (HPLC):

- Column: A reversed-phase column (e.g., C18, 250 mm x 10 mm, 5 μ m) is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation.
- Detection: A UV detector is used to monitor the elution of the compounds. Fractions corresponding to the peak of interest (based on preliminary LC-MS analysis) are collected.
- Purity Analysis: The purity of the isolated fraction is confirmed by analytical HPLC.

Spectroscopic Analysis

a) High-Resolution Mass Spectrometry (HRMS):

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Ionization Mode: Positive ion mode is typically employed to generate the protonated molecular ion $[M+H]^+$.
- Accurate Mass Measurement: The exact mass of the molecular ion is measured to confirm the elemental composition of the metabolite.
- Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which provides structural information.

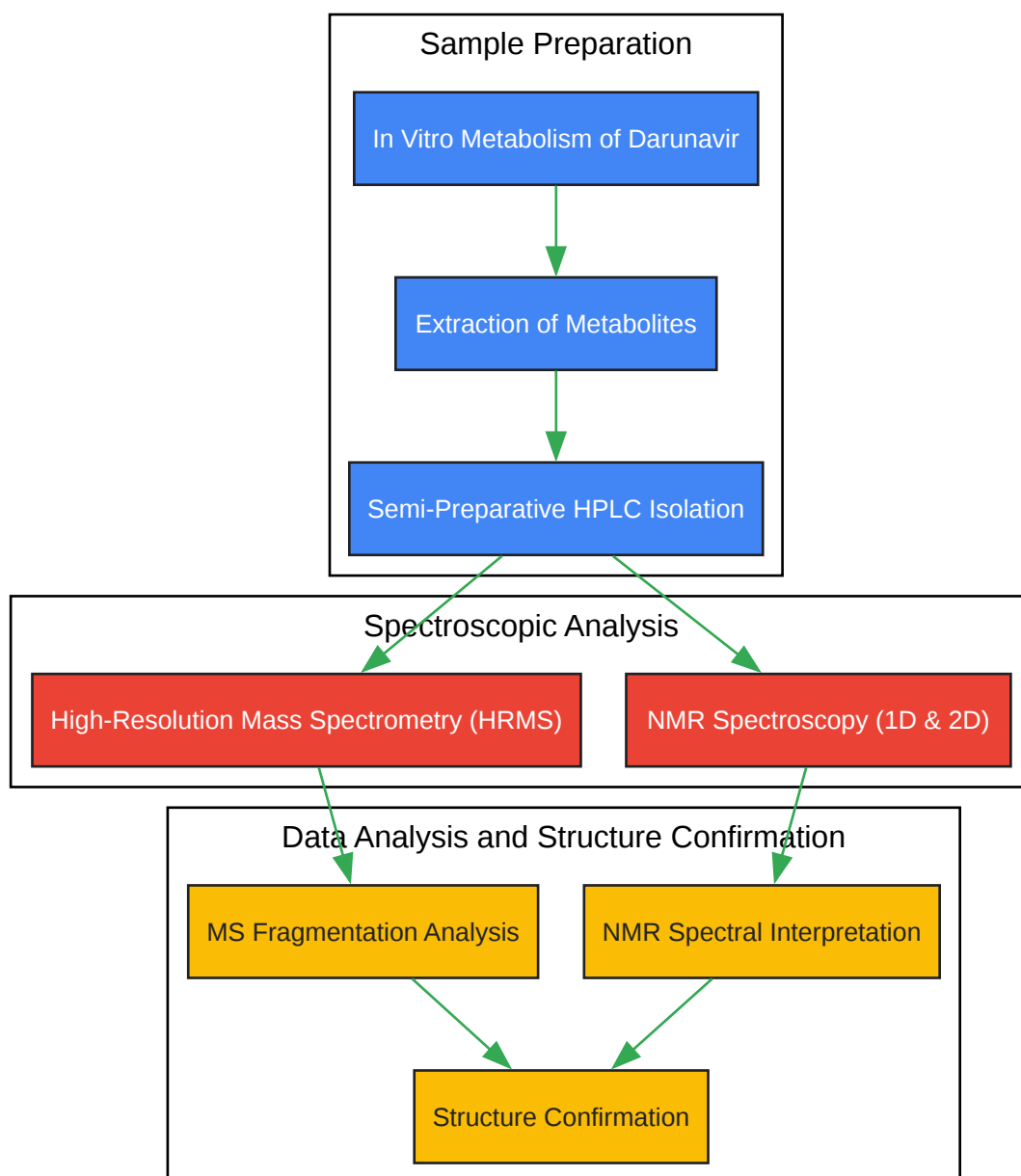
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a suite of 1D and 2D NMR spectra.
- Sample Preparation: The isolated metabolite is dissolved in a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).

- 1D NMR: ^1H and ^{13}C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the molecular structure.

Structural Elucidation Workflow

The logical flow of the structural elucidation process for **Hydroxy Darunavir** is depicted in the following diagram.



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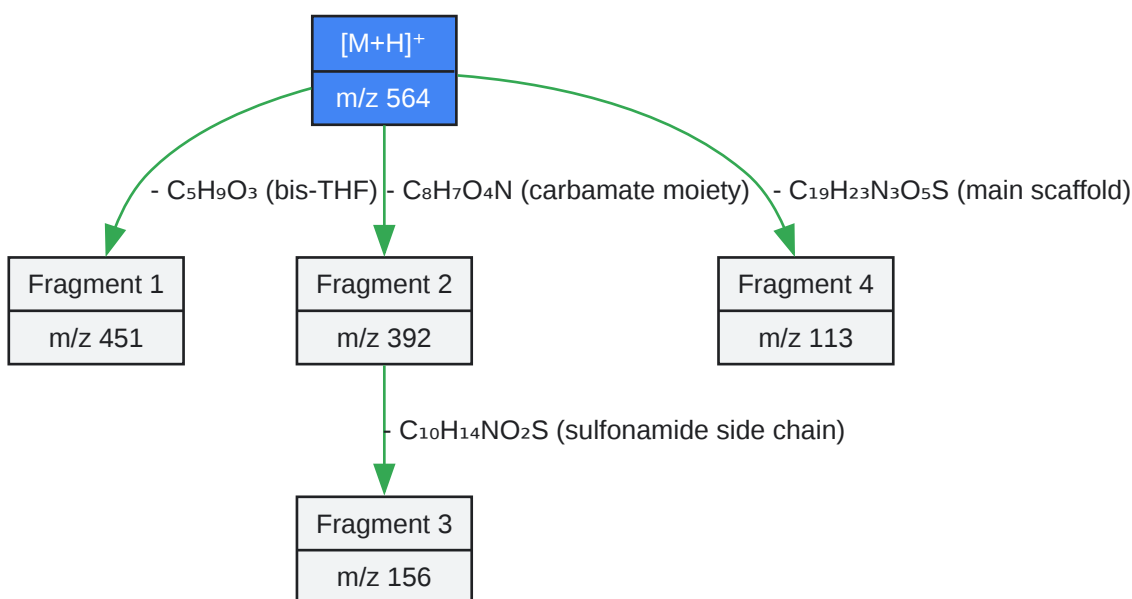
Caption: Workflow for the structural elucidation of **Hydroxy Darunavir**.

Mass Spectrometry Analysis

High-resolution mass spectrometry provides the molecular formula and key structural fragments of **Hydroxy Darunavir**. The expected protonated molecular ion $[M+H]^+$ would have an m/z of 564.2485, corresponding to the molecular formula $C_{27}H_{38}N_3O_8S^+$.

Proposed Fragmentation Pathway

The fragmentation of **Hydroxy Darunavir** in MS/MS analysis is expected to follow a similar pattern to that of Darunavir, with key cleavages occurring at the carbamate and sulfonamide linkages. The presence of the additional hydroxyl group on the isobutyl moiety would lead to characteristic neutral losses and fragment ions. A proposed fragmentation pathway is illustrated below.



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Caption: Proposed MS/MS fragmentation pathway for **Hydroxy Darunavir**.

Table of Expected Fragment Ions

The table below summarizes the expected major fragment ions of **Hydroxy Darunavir** based on its chemical structure.

Fragment Ion	Proposed Structure	Expected m/z
$[M+H]^+$	Protonated Hydroxy Darunavir	564.2485
$[M+H - C_5H_8O_3]^+$	Loss of the bis-THF moiety	451.1859
$[M+H - C_8H_7O_4N]^+$	Cleavage of the carbamate bond	392.1957
$[C_9H_{10}NO]^+$	Phenylalanine-derived fragment	156.0762
$[C_5H_9O_3]^+$	bis-THF fragment	113.0552

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments would confirm the exact position of the hydroxyl group on the isobutyl moiety and provide the complete stereochemistry of the molecule.

Predicted 1H and ^{13}C NMR Chemical Shifts

While experimental NMR data for **Hydroxy Darunavir** is not readily available, the expected chemical shifts can be predicted by comparing with the known assignments for Darunavir. The introduction of a hydroxyl group is expected to cause a downfield shift for the protons and carbons near the site of hydroxylation.

The table below presents the known 1H and ^{13}C NMR chemical shifts for the isobutyl moiety of Darunavir and the predicted shifts for **Hydroxy Darunavir**.

Position (Isobutyl)	Darunavir ¹ H (ppm)	Predicted Hydroxy Darunavir ¹ H (ppm)	Darunavir ¹³ C (ppm)	Predicted Hydroxy Darunavir ¹³ C (ppm)
CH	~1.8-2.0 (m)	~2.0-2.2 (m)	~28.0	~30.0
CH ₂	~2.8-3.0 (d)	~3.0-3.2 (d)	~55.0	~57.0
CH ₃	~0.8-0.9 (d)	~1.2-1.3 (s)	~20.0	~25.0
OH	-	~4.0-5.0 (s, br)	-	~70.0

Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.

Conclusion

The structural elucidation of **Hydroxy Darunavir**, a key metabolite of Darunavir, relies on a combination of isolation techniques and advanced spectroscopic methods. High-resolution mass spectrometry is employed to determine the molecular formula and to propose a fragmentation pathway, while 1D and 2D NMR spectroscopy provide the definitive evidence for the precise location of the hydroxyl group and the overall molecular structure. Although specific experimental data for **Hydroxy Darunavir** is limited in the public literature, the well-established analytical workflows for Darunavir and its analogues provide a clear and robust framework for its comprehensive structural characterization. This technical guide serves as a foundational resource for researchers and scientists involved in the study of drug metabolism and the development of antiretroviral therapies.

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- To cite this document: BenchChem. [Structural Elucidation of Hydroxy Darunavir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600896#structural-elucidation-of-hydroxy-darunavir]

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